molecular formula C22H20BrFN2O3S B2701693 (4-((4-Bromophenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1111051-32-1

(4-((4-Bromophenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2701693
CAS RN: 1111051-32-1
M. Wt: 491.38
InChI Key: VXSLTRKFRVQWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The quinoline ring and the piperidine ring would likely contribute to the rigidity of the molecule, while the sulfonyl and bromophenyl groups could potentially participate in various chemical reactions.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present in the molecule . For example, the bromophenyl group could potentially undergo reactions involving the bromine atom, while the sulfonyl group could participate in reactions involving the sulfur atom.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (4-((4-Bromophenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone:

Antibacterial Agents

(4-((4-Bromophenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone: has shown potential as an antibacterial agent. Its unique structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This makes it a promising candidate for developing new antibiotics, especially against resistant bacterial strains.

Anticancer Research

In cancer research, this compound has been investigated for its ability to inhibit the proliferation of cancer cells. Its mechanism involves the disruption of cell cycle progression and induction of apoptosis in cancerous cells . Studies have shown its efficacy against various cancer cell lines, making it a potential candidate for anticancer drug development.

Anti-inflammatory Applications

The compound has also been explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antiviral Activity

Research has indicated that (4-((4-Bromophenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone possesses antiviral properties. It can inhibit viral replication by targeting viral enzymes and proteins . This application is particularly relevant for developing treatments against viral infections like influenza and hepatitis.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could potentially interact with various biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies .

properties

IUPAC Name

[4-(4-bromophenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrFN2O3S/c1-14-8-10-26(11-9-14)22(27)19-13-25-20-7-4-16(24)12-18(20)21(19)30(28,29)17-5-2-15(23)3-6-17/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSLTRKFRVQWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Bromophenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-methylpiperidin-1-yl)methanone

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